![molecular formula C53H55F4N9O11S B13893141 ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dovitinib-RIBOTAC TFA is a novel compound that combines the properties of dovitinib, a receptor tyrosine kinase inhibitor, with the innovative RIBOTAC technology. This compound selectively targets and degrades specific ribonucleic acids (RNAs) associated with cancer progression, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dovitinib-RIBOTAC TFA involves modifying dovitinib by adding a chemical moiety that can recruit and activate ribonuclease L, an RNA-degrading enzyme. This modification includes a repeating carbon and oxygen chain and a five-member ring containing sulfur . The reaction conditions typically involve standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods.
Industrial Production Methods
Industrial production of Dovitinib-RIBOTAC TFA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of Dovitinib-RIBOTAC TFA, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Dovitinib-RIBOTAC TFA has a wide range of scientific research applications, including:
Mechanism of Action
Dovitinib-RIBOTAC TFA exerts its effects by binding to specific RNA structures and recruiting ribonuclease L, which then degrades the target RNA. This mechanism involves the following steps:
Comparison with Similar Compounds
Similar Compounds
PROTACs: Similar to RIBOTACs but target proteins for degradation instead of RNAs.
Oligonucleotide-based RNA modulators: Target RNA using complementary sequences but face challenges in cellular delivery.
Uniqueness
Dovitinib-RIBOTAC TFA is unique in its ability to selectively target and degrade specific RNAs, offering a novel approach to cancer therapy. Unlike traditional RNA modulators, it combines the specificity of small molecules with the degradative power of ribonucleases .
Properties
Molecular Formula |
C53H55F4N9O11S |
|---|---|
Molecular Weight |
1102.1 g/mol |
IUPAC Name |
ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C53H55F4N9O11S/c1-2-75-50(69)44-46(67)41(78-49(44)61-33-7-4-3-5-8-33)30-32-11-14-39(40(29-32)77-51(70)53(55,56)57)76-28-27-74-26-25-73-24-23-72-22-16-60-52(71)59-15-17-65-18-20-66(21-19-65)34-12-13-36-38(31-34)63-47(62-36)43-45(58)42-35(54)9-6-10-37(42)64-48(43)68/h3-14,29-31,67H,2,15-28H2,1H3,(H,62,63)(H3,58,64,68)(H2,59,60,71)/b41-30+,61-49? |
InChI Key |
RSMJVCUFAKFFTI-UDUYKGDLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)/SC1=NC8=CC=CC=C8)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)SC1=NC8=CC=CC=C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
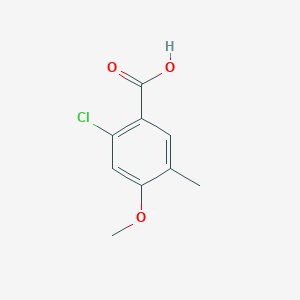

![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)
![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
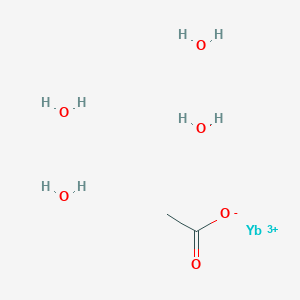
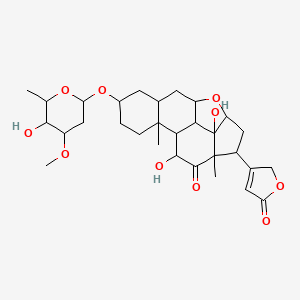

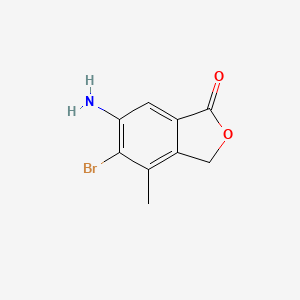
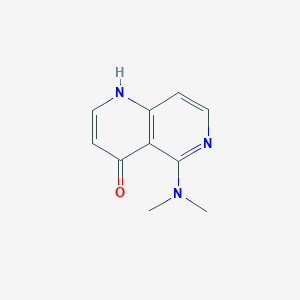
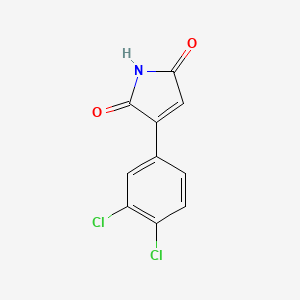
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
